7-chloro-4-methyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Overview
Description
7-chloro-4-methyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Compounds with a similar benzo[d]thiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been researched for photocatalytic applications .
Mode of Action
It is known that compounds with a similar benzo[d]thiazole motif can act as electron acceptors . This suggests that the compound might interact with its targets by accepting electrons, leading to changes in the electronic structure of the target molecules.
Biochemical Pathways
Compounds with a similar benzo[d]thiazole motif have been used in photovoltaic applications and as fluorescent sensors , suggesting that they might affect pathways related to light absorption and electron transfer.
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have similar solubility properties, which could impact its bioavailability.
Result of Action
Compounds with a similar benzo[d]thiazole motif have been used as potential visible-light organophotocatalysts , suggesting that they might induce changes in the light absorption properties of the target molecules.
Action Environment
The use of similar compounds as potential visible-light organophotocatalysts suggests that light conditions might influence the compound’s action.
Biochemical Analysis
Biochemical Properties
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation.
Molecular Mechanism
At the molecular level, (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to COX enzymes results in enzyme inhibition, reducing the production of inflammatory mediators . Furthermore, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation are critical factors influencing its efficacy. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
In animal models, the effects of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone vary with dosage. At low doses, it exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is crucial for its function. It has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 4-methyl-2-aminobenzenethiol with 4-chloroacetyl chloride to form 7-chloro-4-methyl-2-benzothiazolyl chloride. This intermediate is then reacted with 1-(4-(propan-2-yloxy)benzoyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and benzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
7-chloro-4-methyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with similar biological activities.
4-methyl-2-(4-(propan-2-yloxy)benzoyl)piperazine: Shares structural similarities and is used in similar applications.
Uniqueness
What sets 7-chloro-4-methyl-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to act as both a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-14(2)28-17-7-5-16(6-8-17)21(27)25-10-12-26(13-11-25)22-24-19-15(3)4-9-18(23)20(19)29-22/h4-9,14H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLQOXLIWCFLLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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